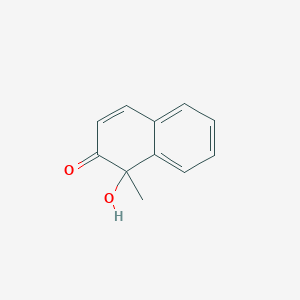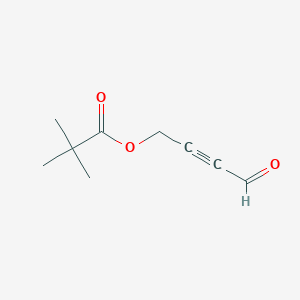
Propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester is an organic compound with the molecular formula C₉H₁₂O₃ It is a derivative of propanoic acid, featuring a 2,2-dimethyl group and a 4-oxo-2-butyn-1-yl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 4-oxo-2-butyn-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester involves its interaction with molecular targets through its ester and carbonyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions. The pathways involved depend on the specific reactions and applications, such as enzyme catalysis in biological systems or chemical transformations in industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanoic acid, 2,2-dimethyl-, 4-oxobutyl ester
- Propanoic acid, 2-oxo-, ethyl ester
- Propanoic acid, 2-oxo-, methyl ester
Uniqueness
Propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester is unique due to its combination of a 2,2-dimethyl group and a 4-oxo-2-butyn-1-yl ester moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H12O3 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
4-oxobut-2-ynyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H12O3/c1-9(2,3)8(11)12-7-5-4-6-10/h6H,7H2,1-3H3 |
InChI-Schlüssel |
CLCYMLZBONXWQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCC#CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


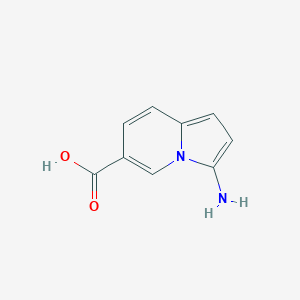

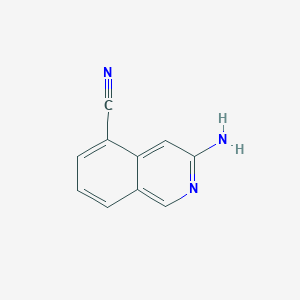
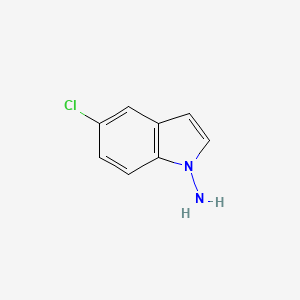
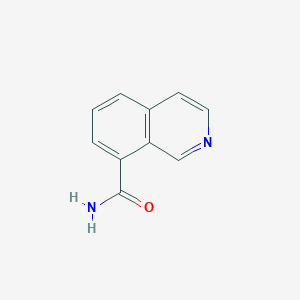
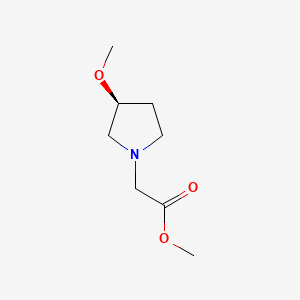

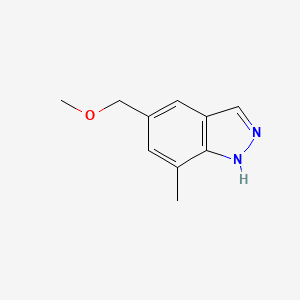
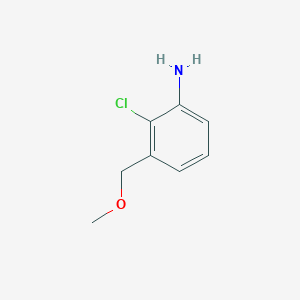

![2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11915134.png)

![2-Phenyl-7-azabicyclo[2.2.1]heptane](/img/structure/B11915139.png)
